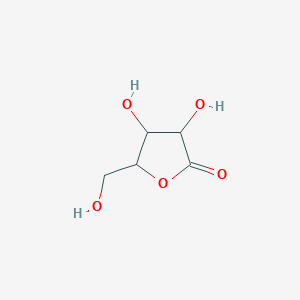

D-Ribono-1,4-lactone

准备方法

GR 79236X 的合成涉及腺苷与环戊基衍生物的反应。具体的合成路线和反应条件是葛兰素史克公司的专有技术,尚未公开披露。 据悉该化合物以高纯度制备,通常通过高效液相色谱 (HPLC) 测定 ≥99% .

化学反应分析

GR 79236X 会经历各种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,导致形成氧化衍生物。

还原: 还原反应可以用来改变分子中的官能团。

取代: 取代反应可能会发生,特别是在腺苷部分,导致形成不同的类似物。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 从这些反应中形成的主要产物取决于所使用的具体条件和试剂 .

科学研究应用

Organic Synthesis

D-Ribono-1,4-lactone serves as a crucial precursor in the synthesis of nucleoside analogs and other bioactive compounds. Its applications include:

- Synthesis of Nucleosides : this compound is commonly used in the preparation of C-nucleosides, which are vital in antiviral drug development. The compound's ability to undergo various chemical transformations allows for the introduction of different substituents at specific positions on the ribose ring, facilitating the synthesis of diverse nucleoside derivatives .

- Chiral Building Block : Due to its unique stereochemical properties, this compound is employed as a chiral pool for synthesizing natural products and pharmaceuticals. It enables chemists to create compounds with desired stereochemistry efficiently .

Table 1: Key Applications in Organic Synthesis

| Application | Description |

|---|---|

| Nucleoside Synthesis | Precursor for C-nucleosides used in antiviral drugs like Remdesivir. |

| Chiral Building Block | Source for synthesizing various natural products and pharmaceuticals. |

| Functionalization | Allows introduction of substituents at specific positions on ribose. |

Medicinal Chemistry

The relevance of this compound extends into medicinal chemistry, particularly concerning its role in developing antiviral agents:

- Antiviral Activity : Research has highlighted the importance of nucleoside analogs derived from this compound in treating viral infections. For instance, compounds synthesized from this lactone have shown potential against viruses such as SARS-CoV-2 .

- Mechanistic Studies : Studies investigating the use of protecting groups during the synthesis of nucleosides have revealed insights into optimizing synthetic routes for better yields and fewer side reactions . The benzylidene protecting group has been particularly noted for its effectiveness in stabilizing intermediates during synthesis.

Case Study: Remdesivir Development

Remdesivir, an antiviral medication used to treat COVID-19, is a C-nucleoside analog that demonstrates the significance of this compound in drug development. The compound's structural features allow for modifications that enhance antiviral efficacy .

Biochemical Research

In biochemical research, this compound serves as a metabolite and plays a role in various metabolic pathways:

- Metabolic Pathways : As a metabolite related to D-ribonic acid, it participates in carbohydrate metabolism and may influence cellular processes relevant to energy production and biosynthesis .

- Research Applications : Its role as a chiral building block allows researchers to explore new pathways and mechanisms within biochemical systems, contributing to advancements in understanding metabolic diseases.

作用机制

GR 79236X 通过选择性地与腺苷 A1 受体结合发挥作用。这种结合抑制环腺苷一磷酸 (cAMP) 的释放,导致细胞活性降低。 该化合物的镇痛和抗炎作用是通过抑制神经递质释放和调节炎症通路介导的 .

相似化合物的比较

GR 79236X 由于其对腺苷 A1 受体的高选择性和效力而独一无二。类似的化合物包括:

N-[2-(4-氨基苯基)乙基]腺苷: 一种非选择性腺苷受体激动剂。

N-取代腺苷: 新型神经保护性 A1 激动剂,降压作用减弱

这些化合物与 GR 79236X 共享一些药理特性,但在它们对腺苷受体亚型的选择性和效力方面有所不同。

生物活性

D-Ribono-1,4-lactone is a significant carbohydrate derivative that plays a crucial role in various biochemical processes and synthetic applications. This article explores its biological activity, synthesis, and relevance in medicinal chemistry, particularly focusing on its use as a building block for nucleoside analogues.

This compound is a cyclic form of D-ribose, characterized by a lactone structure that contributes to its reactivity and utility in organic synthesis. Its molecular formula is C₅H₈O₅, and it features a six-membered ring structure that can undergo various chemical transformations. The compound is recognized for its ability to serve as a versatile chiral pool for synthesizing natural products and pharmaceutical agents.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈O₅ |

| Molecular Weight | 176.12 g/mol |

| Structure | Lactone |

Antiviral Properties

This compound has garnered attention for its role in the synthesis of C-nucleoside analogues, which are known for their antiviral properties. Recent studies have highlighted its importance in developing antiviral drugs, particularly in the context of the COVID-19 pandemic. For instance, this compound is utilized in synthesizing nucleoside analogues that mimic natural nucleotides, potentially inhibiting viral replication processes .

Enzymatic Reactions

The compound has been investigated for its reactivity in various enzymatic processes. Research shows that this compound can be acylated using lipases from different sources, demonstrating its potential as a substrate in biocatalytic reactions. This regioselective acylation opens pathways for creating derivatives with enhanced biological activity .

Synthesis and Derivatives

This compound serves as an essential precursor in synthesizing more complex molecules. For example:

- C-nucleosides : It is used to create C-nucleosides that exhibit antiviral activity.

- 5-Thio-D-ribose : A derivative synthesized from this compound has shown promise in therapeutic applications .

Case Study: Synthesis of C-Nucleosides

A study highlighted the synthesis of 1'-C-methyl-adenosines from this compound through a series of reactions involving benzylidene protection. The process involved several steps:

- Protection of this compound.

- Formation of N-glycosidic bonds with chloropurine derivatives.

- Deprotection to yield the desired C-nucleoside.

This method demonstrated high yields and purity of the final products, underscoring the utility of this compound in nucleoside chemistry .

Research Findings

Recent investigations have focused on understanding the mechanistic aspects of reactions involving this compound:

- NMR Studies : Structural elucidation through NMR spectroscopy has provided insights into the conformational dynamics of this compound derivatives.

- Molecular Modeling : Computational studies support experimental findings by predicting reaction pathways and product stability under various conditions .

属性

IUPAC Name |

(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOKHACJLGPRHD-BXXZVTAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H](C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347750 | |

| Record name | D-Ribono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ribonolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5336-08-3, 3327-63-7 | |

| Record name | (+)-Ribonolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5336-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribono-1,4-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3327-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribonolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003327637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribonolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Ribono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-ribono-1,4-lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIBONOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64E63NC231 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ribonolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

83 - 85 °C | |

| Record name | Ribonolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of D-ribono-1,4-lactone?

A: this compound has a molecular formula of C5H8O5 and a molecular weight of 152.11 g/mol. [] [https://www.semanticscholar.org/paper/89741474aebd25ca57c10eb52398f89c6d5fbb5b]

Q2: What are the key spectroscopic characteristics of this compound?

A: this compound can be characterized using various spectroscopic techniques like NMR and IR. Researchers have used 1H NMR and IR to confirm its structure and that of its derivatives. [] [https://www.semanticscholar.org/paper/bfa6d894c7916f8289c7657a9a01098a9ff62563]

Q3: How can this compound be used as a chiral building block in organic synthesis?

A: this compound serves as a valuable starting material for synthesizing various chiral compounds. It can be transformed into L-ribono and D/L-lyxonolactone derivatives through dihydroxylation, iodolactonization, and epoxidation reactions. [] [https://www.semanticscholar.org/paper/da569bbae514f3a427cd5a743d7de07b705d66ff] These lactones are essential intermediates in the synthesis of numerous chiral molecules.

Q4: Can this compound be used to synthesize amino acids?

A: Yes, this compound provides a platform for synthesizing polyfunctionalized amino acids. A key step involves the nucleophilic displacement of O-trifluoromethanesulfonyl esters adjacent to the lactone carbonyl by azide ions. This approach has been exemplified by the synthesis of (2R,3S,4R)-3,4-dihydroxyproline from this compound. [] [https://www.semanticscholar.org/paper/2b2f5fdf46a51ff3f96f72861805f873bd4e7f4c]

Q5: How can this compound be utilized in the synthesis of C-nucleosides?

A: this compound is a key building block in the synthesis of C-nucleosides, particularly C-purine nucleoside analogs. [] [https://www.semanticscholar.org/paper/715d32ac6843f09e907f8a64dac8138723f464d8] It can be protected with benzylidene groups and further reacted to build the nucleoside structure.

Q6: Can you elaborate on the use of protecting groups in this compound chemistry?

A: Protecting groups are crucial for regioselective transformations of this compound. For instance, the synthesis of 5-O-p-tosyl-2,3-O-isopropylidene-D-ribono-1,4-lactone utilizes isopropylidene as a protecting group during oxidation and esterification steps. [] [https://www.semanticscholar.org/paper/bfa6d894c7916f8289c7657a9a01098a9ff62563]

Q7: Does this compound exhibit catalytic activity?

A: While this compound itself is not typically used as a catalyst, it plays a crucial role in reactions involving enzymes. For example, its derivative, 2,3,5-tri-O-acetyl-D-ribonolactone, undergoes regioselective alcoholysis of the acetyl group catalyzed by Candida antarctica lipase B. This reaction selectively produces 2,3-di-O-acetyl-D-ribonolactone. [] [https://www.semanticscholar.org/paper/89741474aebd25ca57c10eb52398f89c6d5fbb5b]

Q8: Are there any specific applications where the stability of this compound is advantageous?

A8: The stability of this compound makes it suitable for use as a starting material in multi-step syntheses, where it can withstand various reaction conditions without significant degradation.

Q9: Has this compound been identified in biological systems?

A: Yes, this compound has been found as a product of DNA damage. For example, it's identified in the site of benzophenone photosensitized release of guanine in 2′-deoxyguanosine and thymidylyl-(3′-5′)-2′-deoxyguanosine. [] [https://www.semanticscholar.org/paper/b7e8a4cbc82f0ca3d9aa186f2f15c5289e13fa29] It also forms during the gamma-radiation of 2'-deoxycytidine. [] [https://www.semanticscholar.org/paper/fcef94fe7ba3fd9b023ad5d996846841a299e4f3]

Q10: Does this compound itself possess any reported biological activity?

A10: While this compound is a natural metabolite, its direct biological activity has not been extensively studied. Research primarily focuses on its use as a chiral building block for synthesizing biologically active compounds.

Q11: Are there any studies investigating the potential therapeutic applications of this compound derivatives?

A: Yes, derivatives of this compound have shown potential in medicinal chemistry. For instance, optically active 2-acetamidopiperidine derivatives, synthesized from this compound, exhibit inhibitory activity against glycosidases. [] [https://www.semanticscholar.org/paper/a90c9ae857e4f4d6f23d190edfec5769b964d869]

Q12: What are the environmental impacts and degradation pathways of this compound?

A12: The environmental fate and impact of this compound are not well-documented in the provided research papers. Further studies are needed to understand its persistence, bioaccumulation potential, and effects on ecosystems.

Q13: Are there established methods for the analytical detection and quantification of this compound?

A: Analytical techniques like high-performance liquid chromatography (HPLC) can be used to isolate and identify this compound. [] [https://www.semanticscholar.org/paper/b7e8a4cbc82f0ca3d9aa186f2f15c5289e13fa29]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。